molecular formula C20H13Cl2IN2O B11516130 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B11516130
M. Wt: 495.1 g/mol
InChI Key: AEAXZDCOYSTGFQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of dichlorophenyl and iodophenyl groups attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final dihydroquinazolinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as material science and catalysis.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-phenylquinazolin-4-one
  • 2-(2,4-Dichlorophenyl)-3-(4-bromophenyl)-1,2-dihydroquinazolin-4-one
  • 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of dichlorophenyl and iodophenyl groups also imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Cl2IN2O

Molecular Weight

495.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13Cl2IN2O/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(26)25(19)14-8-6-13(23)7-9-14/h1-11,19,24H

InChI Key

AEAXZDCOYSTGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

Origin of Product

United States

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